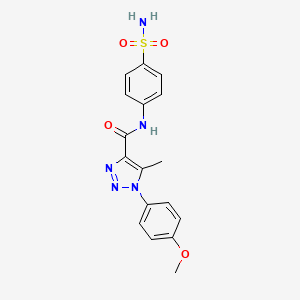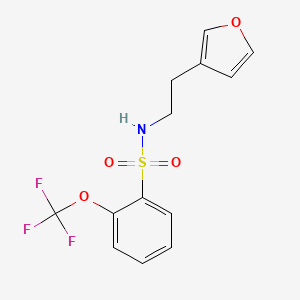
N-(2-(furan-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is an organic compound that features a furan ring, a trifluoromethoxy group, and a benzenesulfonamide moiety. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethoxy reagents under specific conditions.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of a nitro group yields an amine.
Aplicaciones Científicas De Investigación
N-(2-(furan-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of N-(2-(furan-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides can inhibit enzymes by mimicking the natural substrate or by binding to the active site.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(furan-3-yl)ethyl)-benzenesulfonamide: Lacks the trifluoromethoxy group.
2-(trifluoromethoxy)benzenesulfonamide: Lacks the furan ring.
N-(2-(furan-3-yl)ethyl)-2-methoxybenzenesulfonamide: Has a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of both the furan ring and the trifluoromethoxy group in N-(2-(furan-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide may confer unique properties such as increased lipophilicity and potential biological activity.
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO4S/c14-13(15,16)21-11-3-1-2-4-12(11)22(18,19)17-7-5-10-6-8-20-9-10/h1-4,6,8-9,17H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPBAEMQIVLKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(2,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2678386.png)
![2-Chloro-1-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2678387.png)
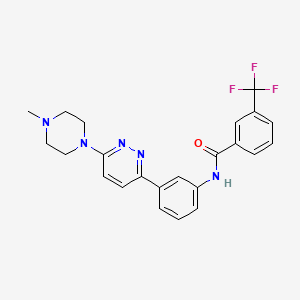
![(2E)-3-{5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B2678390.png)
![3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2678391.png)
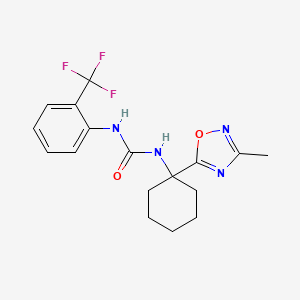
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2678396.png)
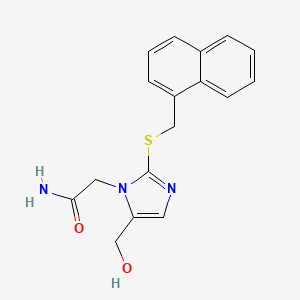
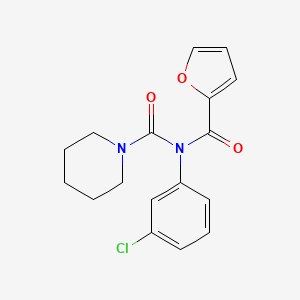
![5-Silaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2678402.png)
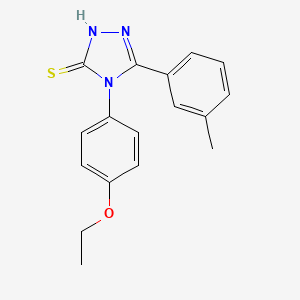
![2-methyl-1-[(oxolan-3-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2678407.png)
